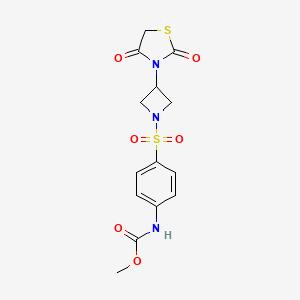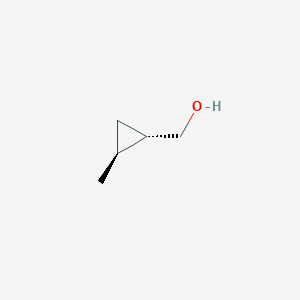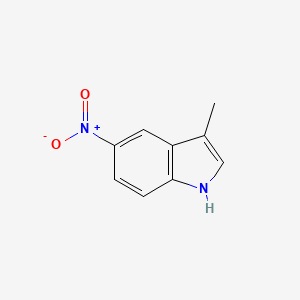
3-Methyl-5-nitro-1H-indole
Descripción general
Descripción
3-Methyl-5-nitro-1H-indole is a compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 3-methyl-5-nitro-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitro-1H-indole includes a benzene ring fused with a pyrrole ring, which is substituted with a methyl group at the 3rd position and a nitro group at the 5th position . The InChIKey for this compound is LPFQDJBJGFUMRG-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-5-nitro-1H-indole are not detailed in the retrieved papers, indole derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-5-nitro-1H-indole include a molecular weight of 176.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 61.6 Ų .Aplicaciones Científicas De Investigación
Cancer Treatment
3-Methyl-5-nitro-1H-indole: derivatives have been studied for their potential in treating cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The nitro group in particular is thought to play a crucial role in the cytotoxic activity against cancer cell lines.
Antimicrobial Activity
Indole derivatives, including 3-Methyl-5-nitro-1H-indole , exhibit significant antimicrobial properties. They have been used to develop new treatments for infections caused by bacteria, fungi, and other microbes . This is particularly important in the era of increasing antibiotic resistance.
Treatment of Neurological Disorders
The indole structure is a common feature in molecules active in the central nervous system. Research has shown that 3-Methyl-5-nitro-1H-indole derivatives can be used in the treatment of various neurological disorders, including Parkinson’s disease and Alzheimer’s .
Anti-inflammatory and Analgesic Applications
These compounds have also been evaluated for their anti-inflammatory and analgesic effects. They may offer new avenues for pain management and the treatment of chronic inflammatory diseases .
Antiviral and Anti-HIV Properties
Studies have indicated that certain 3-Methyl-5-nitro-1H-indole derivatives possess antiviral activities, including against HIV. They can inhibit viral replication and show promise as potential antiviral drugs .
Antioxidant Effects
The indole nucleus has been associated with antioxidant properties. Derivatives of 3-Methyl-5-nitro-1H-indole could be used to combat oxidative stress, which is implicated in many diseases .
Supramolecular Chemistry
3-Methyl-5-nitro-1H-indole: can form the basis for the development of supramolecular complexes with medicinal applications. These complexes can improve drug solubility, bioavailability, and targeting, reducing adverse effects and toxicity .
Arylation Strategies in Organic Synthesis
This compound is also valuable in organic synthesis, particularly in arylation strategies. It can be used to introduce aryl groups into various substrates, which is a key step in the synthesis of many pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQDJBJGFUMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346890 | |
| Record name | 3-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-indole | |
CAS RN |
61861-88-9 | |
| Record name | 3-Methyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




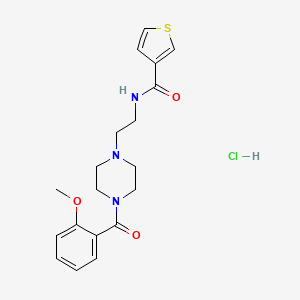
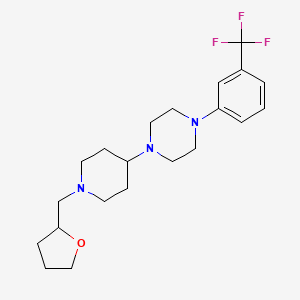
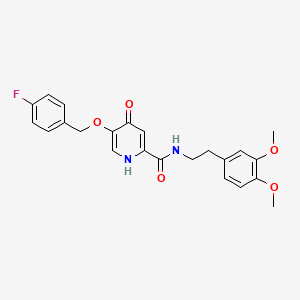

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
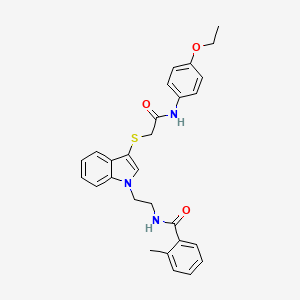

![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
